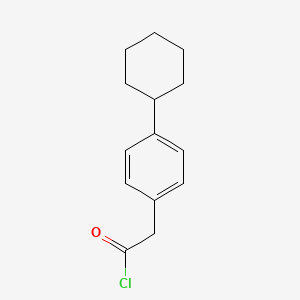
(4-Cyclohexylphenyl)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclohexylphenyl)acetyl chloride is an organic compound that belongs to the class of acyl chlorides It features a cyclohexyl group attached to a phenyl ring, which is further connected to an acetyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Cyclohexylphenyl)acetyl chloride can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of (4-cyclohexylphenyl)acetic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under anhydrous conditions. The reaction typically proceeds as follows: [ \text{(4-Cyclohexylphenyl)acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The choice of reagents and conditions may vary depending on the desired scale and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Cyclohexylphenyl)acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reacts with water to form (4-cyclohexylphenyl)acetic acid and hydrochloric acid.
Reduction: Can be reduced to (4-cyclohexylphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reaction with primary or secondary amines under mild conditions to form amides.
Alcohols: Reaction with alcohols in the presence of a base to form esters.
Reducing Agents: Use of strong reducing agents like LiAlH4 for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
(4-Cyclohexylphenyl)acetic acid: Formed from hydrolysis.
Applications De Recherche Scientifique
(4-Cyclohexylphenyl)acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying their structure and function.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of (4-Cyclohexylphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: Another acyl chloride with a benzene ring instead of a cyclohexyl-substituted phenyl ring.
Acetyl Chloride: A simpler acyl chloride with only a methyl group attached to the carbonyl carbon.
(4-Methylphenyl)acetyl Chloride: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
(4-Cyclohexylphenyl)acetyl chloride is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other acyl chlorides. This can influence its reactivity and the types of products formed in chemical reactions.
Propriétés
Numéro CAS |
61578-80-1 |
|---|---|
Formule moléculaire |
C14H17ClO |
Poids moléculaire |
236.73 g/mol |
Nom IUPAC |
2-(4-cyclohexylphenyl)acetyl chloride |
InChI |
InChI=1S/C14H17ClO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |
Clé InChI |
FLLZCVKSRIREIV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)
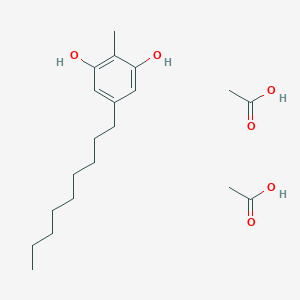
![N-[(Piperazin-1-yl)methyl]benzamide](/img/structure/B14587489.png)
![4-Hydrazinyltetrazolo[1,5-a]quinoxaline](/img/structure/B14587496.png)
![1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14587509.png)
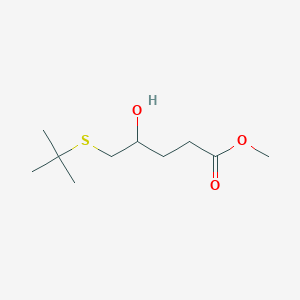

![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)
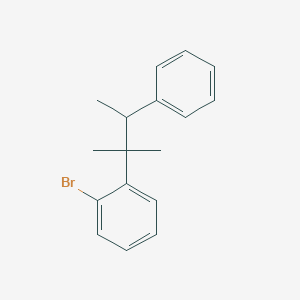
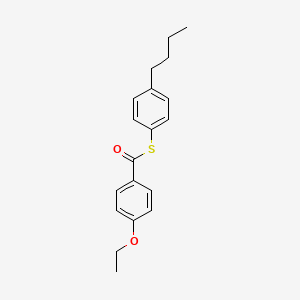
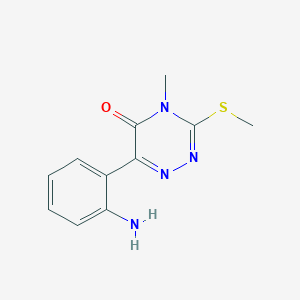

![3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14587563.png)

